![molecular formula C6H6N4O B1460687 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 5334-56-5](/img/structure/B1460687.png)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
概述
描述
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 1-position and a hydroxyl group at the 4-position.
准备方法
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis, which has been shown to be effective in producing this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry and Biological Activities
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating promising anticancer potential .
- Kinase Inhibition : This compound acts as a bioisostere of adenine, making it an appealing scaffold for the development of selective cyclin-dependent kinase (CDK) inhibitors. Inhibitors targeting CDK2 have been developed based on this scaffold, showing significant growth inhibitory activity against tumor cells .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. These derivatives were designed to include pharmacophoric features essential for EGFR inhibition and showed promising in vitro activity against cancer cell lines .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of this compound derivatives has been explored to optimize their biological activity. Various substitutions at different positions on the pyrazolo[3,4-d]pyrimidine core have been systematically evaluated:
Substitution Position | Biological Activity | Reference |
---|---|---|
C4 | Potent BTK inhibitor | |
C6 | Antitumor activity | |
N1 | Enhanced selectivity for EGFR |
These studies reveal that specific modifications can enhance the efficacy and selectivity of these compounds as therapeutic agents.
Case Study 1: Antiproliferative Activity
A series of new pyrazolo[3,4-d]pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that two compounds exhibited comparable activity to established drugs like sunitinib, with selectivity indices favoring normal cells over cancerous ones .
Case Study 2: Kinase Inhibition
In a study focusing on CDK inhibition, several derivatives were synthesized and assessed for their ability to inhibit CDK2. The most promising candidates showed significant enzyme inhibition and were further evaluated in vivo using murine models, demonstrating moderate tumor growth inhibition .
作用机制
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different scaffold.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit CDK2 and potentially other kinases, making it a valuable compound in medicinal chemistry.
生物活性
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides an overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆N₄O. The compound features a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, contributing to its biological activity through potential hydrogen bonding and π-π stacking interactions. The planar configuration of the molecule is crucial for its interaction with biological targets.
Research indicates that this compound may selectively inhibit certain kinases involved in cell proliferation and apoptosis. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, by binding to its active site and preventing interactions with cyclins necessary for cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development .
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
MCF-7 | Breast Adenocarcinoma | 22.7 – 40.75 |
A549 | Lung Cancer | Not specified |
HCT116 | Colorectal Carcinoma | Not specified |
HepG2 | Hepatocellular Carcinoma | Not specified |
The compound demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range, indicating its potential as an effective anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It interacts with various signaling pathways that regulate inflammation, although specific mechanisms remain under investigation.
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrazol-3-one substrates with various alkylating agents under controlled conditions. The following general steps outline the synthesis process:
- Formation of Pyrazolones : Starting materials undergo condensation reactions to form pyrazolone derivatives.
- Cyclization : These derivatives are then cyclized to form the pyrazolo[3,4-d]pyrimidine framework.
- Functionalization : The hydroxyl group is introduced at the 4-position through nucleophilic substitution or other functionalization techniques.
Comparative Studies
Several structurally similar compounds have been synthesized and evaluated for their biological activities:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | C₁₂H₁₆N₄O | Enhanced lipophilicity due to cyclohexyl substituent |
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₈H₂₃N₅ | Exhibits different pharmacokinetic properties |
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one | C₆H₆N₄O | Lacks hydroxyl group; may exhibit different activity |
These compounds highlight the importance of substituents in modulating biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their efficacy as kinase inhibitors. For instance, derivatives have been tested for their ability to inhibit Bruton's tyrosine kinase (BTK), which is relevant in hematologic cancers. One study reported that specific substitutions at the C4 position significantly improved enzyme inhibition and cytotoxicity against TMD8 cells in vitro .
属性
IUPAC Name |
1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQIJFWTUEUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277279, DTXSID90901658 | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5334-56-5 | |
Record name | 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5334-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its connection to 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
A1: The research presented in the paper focuses on a novel, efficient synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is significant because it serves as a valuable intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. []
Q2: How is the structure of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine confirmed in the study?
A2: The study employs a combination of analytical techniques to confirm the structure of the synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These techniques include:
- Elemental Analysis: This method determines the percentage composition of elements within the compound, verifying its empirical formula. []
- High-Resolution Mass Spectrometry (HRMS): This technique provides the precise mass of the compound, confirming its molecular formula and aiding in structural elucidation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to determine the connectivity and environment of hydrogen and carbon atoms within the molecule, respectively. []
- Infrared (IR) Spectroscopy: This method identifies functional groups present in the compound by analyzing its interactions with infrared light. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。